Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)-

Description

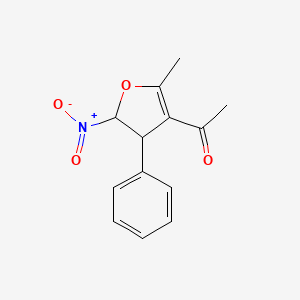

Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)- is a substituted furan derivative characterized by a partially saturated furan ring (4,5-dihydrofuran) with three distinct substituents:

- 2-Methyl group: Enhances steric bulk and influences ring conformation.

- 4-Phenyl group: Introduces aromaticity and planar rigidity.

The molecular formula is C₁₃H₁₃NO₄ (MW: 247.25 g/mol), with a ketone functional group at the 1-position of the furanyl moiety.

Properties

CAS No. |

63183-16-4 |

|---|---|

Molecular Formula |

C13H13NO4 |

Molecular Weight |

247.25 g/mol |

IUPAC Name |

1-(5-methyl-2-nitro-3-phenyl-2,3-dihydrofuran-4-yl)ethanone |

InChI |

InChI=1S/C13H13NO4/c1-8(15)11-9(2)18-13(14(16)17)12(11)10-6-4-3-5-7-10/h3-7,12-13H,1-2H3 |

InChI Key |

DPXITSSZLSXXOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(C(O1)[N+](=O)[O-])C2=CC=CC=C2)C(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids like sulfuric acid or nitric acid for nitration, and Lewis acids like aluminum chloride for the Friedel-Crafts reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and controlled reaction environments is crucial to achieve high efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring or the phenyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups to the furan or phenyl rings .

Scientific Research Applications

1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-METHYL-5-NITRO-4-PHENYL-4,5-DIHYDROFURAN-3-YL)ETHANONE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The furan ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with two structurally related analogs:

Key Observations:

Heterocyclic Core: The target compound’s dihydrofuran ring offers partial saturation, reducing aromaticity compared to fully unsaturated furans. In contrast, the oxazole derivative (C₁₀H₁₇NO₂) contains a five-membered ring with nitrogen and oxygen, increasing polarity and hydrogen-bonding capacity . The furanone analog (C₁₇H₁₄O₂S) features a lactone (cyclic ester) structure, distinct from the ketone functionality in the target compound .

Substituent Effects: The 5-nitro group in the target compound is a strong electron-withdrawing group, likely rendering it more reactive in electrophilic substitutions compared to the electron-donating methylthio group in the furanone derivative .

Synthetic Pathways: The target compound likely requires nitration at the 5-position of the dihydrofuran ring, a high-energy step necessitating careful temperature control. The oxazole derivative (C₁₀H₁₇NO₂) may be synthesized via cyclocondensation of β-ketoamides, while the furanone analog (C₁₇H₁₄O₂S) is prepared through intermolecular condensation of substituted ethanones .

Physicochemical and Reactivity Trends

- Stability : The nitro group in the target compound may confer thermal sensitivity , necessitating storage at low temperatures. In contrast, the oxazole derivative’s dimethyl and propyl substituents enhance steric protection, improving shelf life .

- Solubility : The oxazole’s nitrogen atom increases water solubility via hydrogen bonding, whereas the target compound’s nitro and phenyl groups favor organic solvents like dichloromethane.

- Applications: The furanone analog’s thioether group makes it a candidate for pharmaceutical intermediates, while the nitro-substituted target compound may serve as a precursor in explosives or agrochemicals .

Research Methodologies and Validation

- Crystallographic Analysis : Tools like SHELX and ORTEP are critical for determining the crystal structures of such compounds, ensuring accurate bond-length and angle measurements .

- Structure Validation : Protocols outlined in Structure Validation in Chemical Crystallography (Spek, 2009) are employed to verify the absence of structural errors, such as misplaced nitro groups or incorrect ring conformations .

Biological Activity

Ethanone, 1-(4,5-dihydro-2-methyl-5-nitro-4-phenyl-3-furanyl)- is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula: CHO

- CAS Number: 185317-33-3

- Synonyms: 1-[4,5-dihydro-2-methyl-5-(1-propenyl)-3-furanyl] ethanone

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including antimicrobial and anticancer properties. The following sections detail specific areas of biological activity.

Antimicrobial Activity

Ethanone derivatives have shown significant antimicrobial properties. In various studies, compounds with similar furan structures demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Bactericidal | |

| Escherichia coli | Bacteriostatic | |

| Pseudomonas aeruginosa | Moderate activity |

In particular, the compound's furan ring may enhance its interaction with microbial cell membranes, leading to increased permeability and subsequent cell death.

Anticancer Activity

Preliminary studies suggest that ethanone derivatives may possess anticancer properties. For instance, certain analogs have been evaluated for their ability to inhibit cancer cell proliferation in vitro.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell cycle progression.

The biological activity of ethanone is likely attributed to several mechanisms:

- Cell Membrane Disruption: The lipophilic nature of the compound allows it to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.

- Apoptotic Pathways: In cancer cells, ethanone may activate intrinsic apoptotic pathways, leading to programmed cell death.

Case Studies

Several case studies highlight the efficacy of ethanone derivatives in various biological assays:

- Antimicrobial Efficacy Study: A study conducted on a series of furan-based compounds found that those with nitro substitutions exhibited enhanced antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MICs) significantly lower than traditional antibiotics .

- Cancer Cell Proliferation Inhibition: In vitro studies on breast cancer cell lines demonstrated that ethanone derivatives could reduce cell viability by over 50% at concentrations below 20 µM, indicating potent anticancer potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.